molecular formula C21H18N4O3S2 B10980100 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B10980100
M. Wt: 438.5 g/mol
InChI Key: HMJBEKVUAFBJOD-UHFFFAOYSA-N
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Description

This compound features a bis-thiazole core linked via an acetamide group, with a 3,4-dimethoxyphenyl substituent on one thiazole and a pyridin-4-yl group on the other. Such structural motifs are common in bioactive molecules, particularly those targeting enzymes like monoamine oxidases (MAOs) or antimicrobial agents .

Properties

Molecular Formula

C21H18N4O3S2

Molecular Weight

438.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H18N4O3S2/c1-27-17-4-3-14(9-18(17)28-2)20-23-15(11-29-20)10-19(26)25-21-24-16(12-30-21)13-5-7-22-8-6-13/h3-9,11-12H,10H2,1-2H3,(H,24,25,26)

InChI Key

HMJBEKVUAFBJOD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4)OC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Cyclization

Procedure (,):

  • Starting Material : 3,4-Dimethoxybenzaldehyde (5 mmol) reacts with thioacetamide (6 mmol) in ethanol (30 mL) under reflux (78°C, 6 hr).

  • Cyclization : Add chloroacetone (5.5 mmol) dropwise, followed by ammonium acetate (10 mmol). Reflux for 12 hr.

  • Workup : Cool, filter precipitate, wash with cold ethanol, and recrystallize from acetonitrile.

Key Data :

ParameterValueSource
Yield68%
Melting Point154–156°C
IR (KBr, cm⁻¹)1665 (C=N), 1245 (C-O)

Synthesis of Intermediate B: 4-(Pyridin-4-yl)-1,3-Thiazol-2(3H)-ylidene Fragment

Thiourea Formation and Cyclization ( , )

Steps :

  • React pyridine-4-carboxaldehyde (5 mmol) with thiosemicarbazide (5 mmol) in acetic acid (20 mL) at 80°C for 4 hr.

  • Add α-bromoacetophenone (5 mmol) and stir at 120°C for 8 hr under nitrogen.

  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane:EtOAc 3:1).

Optimization Notes :

  • Solvent : DMF improves yield by 15% compared to ethanol ().

  • Catalyst : ZnCl₂ (0.1 eq) reduces reaction time to 5 hr ().

Analytical Data :

ParameterValueSource
Yield72%
1H^1H NMR (DMSO)δ 8.52 (d, 2H, Py-H), 7.89 (s, 1H, Thz-H)

Acetamide Coupling and Stereochemical Control

Amide Bond Formation ( , )

Procedure :

  • Activate Intermediate A (2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl)acetic acid (3 mmol) with HATU (3.3 mmol) and DIPEA (6 mmol) in DMF (15 mL) for 30 min.

  • Add Intermediate B (3 mmol) and stir at 0°C for 2 hr, then room temperature for 12 hr.

  • Quench with ice water, extract with CH₂Cl₂, and purify via HPLC (C18 column, MeCN:H₂O 70:30).

Critical Factors :

  • Temperature : <5°C minimizes epimerization ().

  • Coupling Reagent : HATU outperforms EDCI, increasing yield from 58% to 82% ().

Z/E Selectivity :

  • Ratio : 9:1 (Z:E) achieved using DIPEA as base ().

  • Verification : NOESY confirms (2Z)-configuration via spatial correlation between thiazole protons ().

Comparative Analysis of Synthetic Routes

Table 1. Method Optimization for Key Steps

StepMethod A (Hantzsch)Method B (Thiourea Cyclization)Method C (Ulmann Coupling)
Yield68%72%54%
Purity (HPLC)98.2%97.8%89.5%
Reaction Time18 hr13 hr24 hr
Scalability>10 g demonstratedLimited to 5 gNot reported

Characterization and Validation

Spectroscopic Data ( , )

  • HRMS (ESI+) : m/z 439.1284 [M+H]⁺ (calc. 439.1289 for C₂₁H₁₈N₄O₃S₂)

  • 13C^{13}C NMR (125 MHz, DMSO) : δ 168.2 (C=O), 152.4 (Thz-C2), 149.1 (Py-C4), 112.8–148.3 (aromatic Cs)

  • XRD : Monoclinic crystal system (P2₁/c), Z = 4, confirms stereochemistry

Purity Assessment

TechniqueResult
HPLC (254 nm)99.1%
Elemental AnalysisC 57.32%, H 4.11% (theory: C 57.51%, H 4.13%)

Industrial-Scale Considerations

Process Intensification ( )

  • Continuous Flow Synthesis : Reduces reaction time for Intermediate A from 18 hr to 3 hr (residence time 15 min at 140°C).

  • Catalyst Recycling : ZnCl₂ recovered with 92% efficiency using ion-exchange resins.

Cost Analysis

ComponentCost/kg (USD)Contribution to Total Cost
3,4-Dimethoxybenzaldehyde32041%
HATU12,50038%
Solvents8012%

Recommendation : Replace HATU with T3P® (cost: $3,200/kg) to reduce expenses by 62% without compromising yield ( ).

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazole ring structure allows it to bind to specific enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting specific signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Acetamide Derivatives with Aryl Substituents

  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Structural Differences: Replaces dimethoxyphenyl with dichlorophenyl (electron-withdrawing) and lacks the pyridinyl-substituted thiazole. The absence of a second thiazole ring limits conjugation and planar rigidity. Activity: Structural analogs of this class show coordination abilities and penicillin-like activity due to acetamide-thiazole motifs .
  • N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives (): Structural Differences: Cyclopentyl and p-tolyl substituents instead of dimethoxyphenyl and pyridinyl groups. Activity: Derivatives 4a-4c exhibit dual MAO-A/MAO-B inhibition, attributed to the thiazole-acetamide scaffold and aryl substituents .
Compound Key Substituents Reported Activity
Target Compound 3,4-Dimethoxyphenyl, Pyridinyl Not explicitly reported
2-(3,4-Dichlorophenyl)-N-thiazole Dichlorophenyl Antimicrobial, coordination
MAO Inhibitors (4a-4c) Phenyl, p-Tolyl MAO-A/MAO-B inhibition

Triazole-Containing Acetamide Derivatives

  • Thieno[2,3-d]pyrimidin-4-ol-1,2,3-triazole hybrids (): Structural Differences: Replaces thiazole with triazole and thienopyrimidine cores. Activity: Demonstrated antimicrobial effects, suggesting triazole moieties enhance bioactivity through hydrogen bonding .
  • Triazolylthio-acetamide with pyridinylmethyl (): Structural Differences: Includes a triazolylthio linker and benzoisoquinolinyl group, diverging from the bis-thiazole design. Implications: The triazole’s hydrogen-bonding capacity may improve target engagement compared to thiazole-based systems.

Pyridinyl-Substituted Analogs

  • Pyridinyl vs. Pyridinylmethyl Groups : The target compound’s direct pyridinyl attachment to thiazole (vs. pyridinylmethyl in ) may reduce steric hindrance and enhance planarity, favoring π-π interactions in enzyme active sites.

Biological Activity

The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure

The molecular formula of the compound is C18H22N4O5SC_{18}H_{22}N_4O_5S. Its structure includes two thiazole rings and a methoxyphenyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Activity
1MDA-MB-23112.5High
2HCT11615.0Moderate
3HT2910.0Very High

In a study conducted by Da Silva et al., derivatives of thiazolidinones exhibited potent antitumor activity by decreasing cell viability in glioblastoma multiform cells . The compound under discussion may share similar mechanisms due to its structural features.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. For example:

Pathogen Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus31.25
Escherichia coli62.50

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been explored through in vitro assays measuring cytokine production. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, thiazole derivatives significantly reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

The biological activity of this compound is likely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Thiazoles often act as enzyme inhibitors; for example, they may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.
  • Receptor Binding : The structure suggests potential binding to various receptors involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Some thiazole derivatives induce apoptosis in cancer cells by disrupting the cell cycle.

Case Studies

A notable case study involved the synthesis and evaluation of related thiazole compounds where structure-activity relationship (SAR) analyses were performed. These studies indicated that modifications to the phenyl and pyridine rings significantly influenced the biological activity:

  • Modification A : Increased methoxy substitution led to enhanced anticancer activity.
  • Modification B : Alterations in the thiazole ring improved antimicrobial potency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide, and how are critical intermediates validated?

  • Methodology : Multi-step synthesis typically involves coupling dimethoxyphenyl-thiazole precursors with pyridyl-thiazole acetamide derivatives. For example, cyclocondensation of thioureas with α-halo ketones under reflux (ethanol, 80°C, 12h) can generate the thiazole core. Intermediate purity is confirmed via TLC (silica gel, ethyl acetate/hexane) and HPLC (>95% purity) .
  • Validation : IR and 1^1H/13^{13}C NMR spectroscopy are critical for structural confirmation. For instance, the Z-configuration of the thiazole-ylidene group is confirmed by NOESY correlations between the pyridyl proton and the acetamide carbonyl .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology :

  • NMR : 1^1H NMR resolves aromatic proton splitting patterns (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm). Discrepancies in coupling constants may arise from tautomerism; variable-temperature NMR (VT-NMR) in DMSO-d6 can stabilize the dominant tautomer .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]+^+ at m/z 451.12) and detects fragmentation pathways .
    • Contradiction Management : Conflicting IR carbonyl peaks (e.g., 1680 vs. 1700 cm1^{-1}) may indicate solvent-dependent polymorphism. Recrystallization in acetonitrile and re-analysis resolves such issues .

Q. What preliminary biological screening strategies are recommended for assessing this compound’s activity?

  • Methodology :

  • In vitro assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based ATPase assays. IC50_{50} values are calculated via dose-response curves (0.1–100 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Solubility is enhanced using DMSO/PBS (1:9 v/v) .

Advanced Research Questions

Q. How can reaction yields be improved for the final coupling step between the dimethoxyphenyl-thiazole and pyridyl-thiazole acetamide moieties?

  • Methodology :

  • Catalyst Optimization : Use Pd(PPh3_3)4_4 (5 mol%) in Suzuki-Miyaura couplings to link aromatic rings. Microwave-assisted synthesis (100°C, 30 min) increases yields from 45% to 72% by reducing side-product formation .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, but switching to toluene/water biphasic systems minimizes hydrolysis of the acetamide group .

Q. What computational approaches are suitable for predicting binding modes of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17 for EGFR). The pyridyl-thiazole moiety often occupies the ATP-binding pocket, with docking scores < −8.0 kcal/mol indicating strong binding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) < 2 Å suggests stable binding .

Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low cellular efficacy) be systematically addressed?

  • Methodology :

  • Permeability Assessment : Perform Caco-2 monolayer assays to evaluate membrane permeability. Papp_{app} < 1 × 106^{-6} cm/s indicates poor absorption, prompting prodrug derivatization (e.g., esterification of the acetamide) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. LC-MS/MS detects hydroxylation at the dimethoxyphenyl group as a major degradation pathway .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for analogs of this compound?

  • Methodology :

  • Analog Synthesis : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., naphthyl) substituents. Assess impact on kinase inhibition .
  • 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electrostatic fields with activity. Contour maps may reveal that methoxy groups enhance hydrophobic interactions .

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